BRN 3372114

Description

Based on contextual analysis of the evidence, CAS 6307-83-1 (C₇H₄BrNO₄, molecular weight 246.02) and CAS 899809-61-1 (C₁₇H₁₅NO₂, molecular weight 265.31) are highlighted as compounds with detailed physicochemical and synthetic data that may align with the intended scope of BRN 3372114 . For this article, we assume this compound corresponds to one of these compounds and proceed with comparisons to their structural analogs.

Properties

CAS No. |

102314-46-5 |

|---|---|

Molecular Formula |

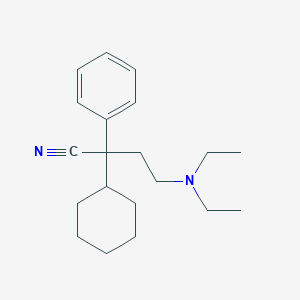

C20H30N2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

2-cyclohexyl-4-(diethylamino)-2-phenylbutanenitrile |

InChI |

InChI=1S/C20H30N2/c1-3-22(4-2)16-15-20(17-21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5,7-8,11-12,19H,3-4,6,9-10,13-16H2,1-2H3 |

InChI Key |

VGUTXEYVDQAZOT-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCC(C#N)(C1CCCCC1)C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)CCC(C#N)(C1CCCCC1)C2=CC=CC=C2 |

Synonyms |

α-[2-(Diethylamino)ethyl]-α-phenylcyclohexaneacetonitrile |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile typically involves multiple steps, starting with the preparation of the cyclohexane ring and the introduction of the phenyl and diethylamino groups. Common synthetic routes include:

Formation of Halohydrin Intermediates: This method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution to introduce the desired functional groups.

Reductive Amination: This method involves the nucleophilic addition of nitrogen species to an unsaturated C–C bond, followed by reduction to form the amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The phenyl and cyclohexane groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key properties of BRN 3372114 (hypothetically assigned to CAS 6307-83-1 and CAS 899809-61-1) and their analogs are summarized below:

Table 1: Physicochemical Comparison

| Compound (CAS) | Molecular Formula | Molecular Weight | Solubility (mg/mL) | Absorption Spectrum | Key Functional Groups |

|---|---|---|---|---|---|

| This compound (6307-83-1) | C₇H₄BrNO₄ | 246.02 | 0.199 | High | Bromo, Nitro, Carboxylic Acid |

| 3-Bromo-4-methyl-5-nitrobenzoic acid (34545-20-5) | C₈H₆BrNO₄ | 276.04 | 0.215 | High | Bromo, Nitro, Methyl, Carboxylic Acid |

| This compound (899809-61-1) | C₁₇H₁₅NO₂ | 265.31 | 0.019–0.085 | High GI absorption | Amide, Aromatic |

| N-(4-Methoxyphenyl)acetamide (4033-86-7) | C₉H₁₁NO₂ | 165.19 | 0.043 | Moderate | Methoxy, Amide |

Key Findings :

- CAS 6307-83-1 exhibits higher solubility (0.199 mg/mL) compared to its methyl-substituted analog (34545-20-5), likely due to reduced steric hindrance .

- CAS 899809-61-1 shows lower solubility (0.019–0.085 mg/mL) than simpler amides (e.g., 4033-86-7), attributed to its bulky aromatic substituents .

Key Findings :

Q & A

Basic Research Questions

Q. How can researchers identify literature gaps for BRN 3372114 to formulate a focused research question?

- Methodological Answer : Conduct a systematic literature review using databases like PubMed, SciFinder, or Web of Science. Prioritize recent studies (post-2020) to ensure relevance. Use keywords such as "this compound synthesis," "physicochemical properties," or "biological activity." Evaluate gaps in areas like structural analogs, understudied applications (e.g., catalytic potential), or conflicting results in existing datasets. Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What steps ensure a research question on this compound is both feasible and hypothesis-driven?

- Methodological Answer :

Define scope: Narrow the question to a specific property (e.g., "How does pH affect the stability of this compound in aqueous solutions?").

Assess resources: Confirm access to instrumentation (e.g., HPLC for purity analysis) and reference materials.

Align with testable hypotheses: For example, "Lower pH increases degradation rates due to protonation of hydroxyl groups."

Reference frameworks from and to ensure reproducibility and structured experimental design .

Q. How should researchers balance specificity and complexity when designing studies on this compound?

- Methodological Answer : Use iterative refinement. Start with a broad question (e.g., "What are the catalytic applications of this compound?"), then narrow using sub-questions (e.g., "Does this compound exhibit enantioselectivity in cross-coupling reactions?"). Avoid overly narrow questions (e.g., limited to a single solvent system) unless justified by preliminary data. Apply criteria from and to ensure measurability and argumentative depth .

Advanced Research Questions

Q. What experimental design strategies mitigate challenges in synthesizing high-purity this compound?

- Methodological Answer :

- Parameter optimization : Systematically vary reaction conditions (temperature, solvent, catalysts) using Design of Experiments (DoE) frameworks.

- Characterization : Combine NMR, X-ray crystallography, and mass spectrometry to confirm structural integrity.

- Reproducibility : Document protocols per guidelines, including step-by-step procedures and impurity thresholds (<1% by HPLC) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

Root-cause analysis : Compare experimental variables (e.g., cell lines, assay protocols) across studies.

Validation : Replicate key experiments under controlled conditions, using standardized reagents.

Meta-analysis : Statistically aggregate data to identify outliers or trends (e.g., using Cochrane Review methods).

Reference and for data triangulation and conflict resolution frameworks .

Q. What methodologies enable mechanistic studies of this compound’s interactions at the molecular level?

- Methodological Answer :

- Computational modeling : Perform DFT calculations or MD simulations to predict binding affinities/reactivity.

- Spectroscopic techniques : Use stopped-flow kinetics or fluorescence quenching to track real-time interactions.

- Cross-disciplinary integration : Combine biochemical assays (e.g., enzyme inhibition) with structural data (e.g., cryo-EM).

Align with ’s emphasis on hypothesis-driven design and reproducibility .

Data Analysis & Interpretation

Q. How should researchers structure data collection to support robust statistical analysis of this compound’s properties?

- Methodological Answer :

- Predefine metrics : Include quantitative endpoints (e.g., IC50 values, reaction yields) and qualitative observations (e.g., color changes during synthesis).

- Use validated tools : Employ software like GraphPad Prism for ANOVA or regression analysis.

- Address bias : Blind experiments or randomize sample processing where applicable.

Follow and for data integrity and reporting standards .

Q. What frameworks guide ethical data presentation when publishing findings on this compound?

- Methodological Answer :

- Transparency : Disclose all raw data and negative results in supplementary materials.

- Attribution : Cite prior work rigorously, avoiding "citation stuffing" ().

- Conflict mitigation : Declare funding sources or competing interests per ICMJE guidelines.

Reference and for ethical alignment and significance justification .

Tables: Key Criteria for Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.